molecular formula C9H11ClN2O2S B2896736 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide CAS No. 551903-76-5

2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2896736
CAS No.: 551903-76-5
M. Wt: 246.71
InChI Key: GJBUPLMJCBBJCV-UHFFFAOYSA-N
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Description

2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide is a chemical compound with the molecular formula C9H11ClN2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and functional groups such as chloroacetyl and carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide typically involves the chloroacetylation of amino compounds. One common method is the reaction of 4,5-dimethylthiophene-3-carboxamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. The use of solvents and reagents is carefully managed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chloroacetyl Chloride: Used for chloroacetylation reactions.

    Triethylamine: Acts as a base to neutralize the hydrochloric acid formed during the reaction.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Scientific Research Applications

2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c1-4-5(2)15-9(7(4)8(11)14)12-6(13)3-10/h3H2,1-2H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBUPLMJCBBJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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